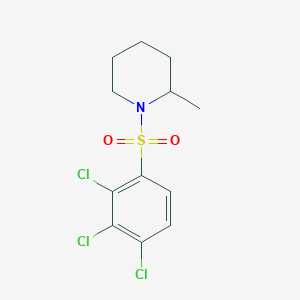
2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with 2-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form more saturated derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce piperidones.
Scientific Research Applications
2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)pyrrolidine: Similar structure but with a five-membered ring.
2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)morpholine: Similar structure but with a six-membered ring containing an oxygen atom.
2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperazine: Similar structure but with a six-membered ring containing two nitrogen atoms.
Uniqueness
2-Methyl-1-(2,3,4-trichlorobenzenesulfonyl)piperidine is unique due to its specific combination of the piperidine ring and the 2,3,4-trichlorobenzenesulfonyl group
Properties
Molecular Formula |
C12H14Cl3NO2S |
|---|---|
Molecular Weight |
342.7 g/mol |
IUPAC Name |
2-methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H14Cl3NO2S/c1-8-4-2-3-7-16(8)19(17,18)10-6-5-9(13)11(14)12(10)15/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
JDGUNOHVJSKUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















